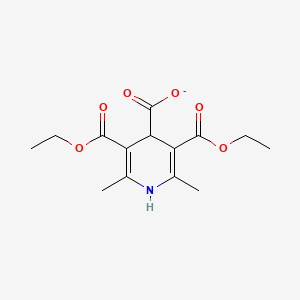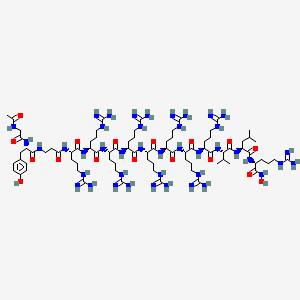
Ac-Gly-Tyr-bAla-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Val-Leu-Arg-NHOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ac-Gly-Tyr-bAla-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Val-Leu-Arg-NHOH” is a synthetic peptide with a sequence of amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes. This particular peptide contains a series of arginine residues, which are known for their role in protein interactions and cellular signaling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-Gly-Tyr-bAla-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Val-Leu-Arg-NHOH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may use liquid-phase peptide synthesis (LPPS) for certain sequences.
Analyse Chemischer Reaktionen
Types of Reactions
The peptide “Ac-Gly-Tyr-bAla-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Val-Leu-Arg-NHOH” can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques are employed.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine results in dityrosine, while reduction of disulfide bonds yields free thiols.
Wissenschaftliche Forschungsanwendungen
The peptide “Ac-Gly-Tyr-bAla-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Val-Leu-Arg-NHOH” has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigates protein-protein interactions and cellular signaling pathways.
Medicine: Explores potential therapeutic applications, such as drug delivery systems or as a component of vaccines.
Industry: Utilized in the development of new materials and biotechnological processes.
Wirkmechanismus
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The multiple arginine residues facilitate binding to negatively charged molecules, enhancing cellular uptake and interaction with intracellular targets. This can activate or inhibit specific signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH trifluoroacetate
- Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly
Uniqueness
The uniqueness of “Ac-Gly-Tyr-bAla-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Val-Leu-Arg-NHOH” lies in its high arginine content, which enhances its interaction with cellular components and increases its potential for various applications in research and industry.
Eigenschaften
Molekularformel |
C81H150N42O17 |
|---|---|
Molekulargewicht |
1984.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-5-carbamimidamido-1-(hydroxyamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C81H150N42O17/c1-42(2)39-56(70(137)120-55(71(138)123-140)23-14-37-109-81(98)99)121-72(139)60(43(3)4)122-69(136)54(22-13-36-108-80(96)97)119-68(135)53(21-12-35-107-79(94)95)118-67(134)52(20-11-34-106-78(92)93)117-66(133)51(19-10-33-105-77(90)91)116-65(132)50(18-9-32-104-76(88)89)115-64(131)49(17-8-31-103-75(86)87)114-63(130)48(16-7-30-102-74(84)85)113-62(129)47(15-6-29-101-73(82)83)111-58(126)28-38-100-61(128)57(112-59(127)41-110-44(5)124)40-45-24-26-46(125)27-25-45/h24-27,42-43,47-57,60,125,140H,6-23,28-41H2,1-5H3,(H,100,128)(H,110,124)(H,111,126)(H,112,127)(H,113,129)(H,114,130)(H,115,131)(H,116,132)(H,117,133)(H,118,134)(H,119,135)(H,120,137)(H,121,139)(H,122,136)(H,123,138)(H4,82,83,101)(H4,84,85,102)(H4,86,87,103)(H4,88,89,104)(H4,90,91,105)(H4,92,93,106)(H4,94,95,107)(H4,96,97,108)(H4,98,99,109)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,60-/m0/s1 |
InChI-Schlüssel |
TYPGYTGAUOVRHU-GMMOBSCLSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CCNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NO)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CCNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-[2-[4-(Trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B12362985.png)
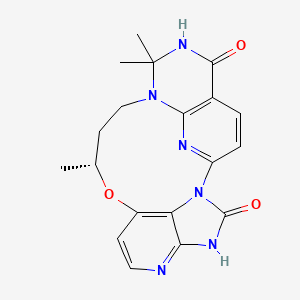
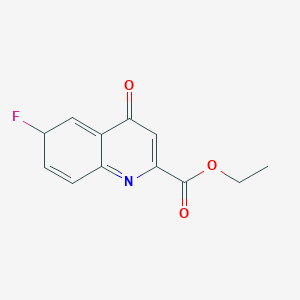

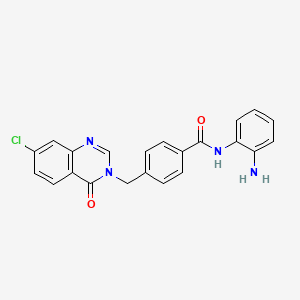
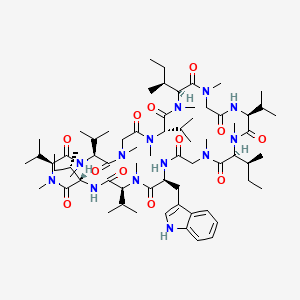

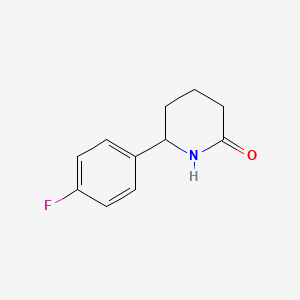
![3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363048.png)
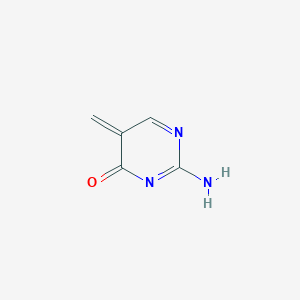

![3-[(1S)-1-hydroxypropyl]phenol](/img/structure/B12363067.png)
